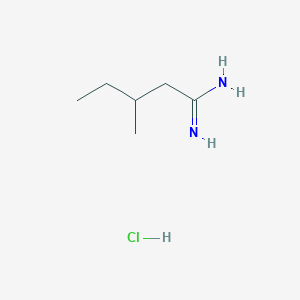
N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxyphenoxy and difluorobenzamide groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(2-(4-ethoxyphenoxy)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.
化学反応の分析
Types of Reactions: N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-(2-(4-ethoxyphenoxy)ethyl)cyclopropanamine
- Ethyl 2-(4-ethoxyphenoxy)acetate
- 2-chloro-N-(2-(4-ethoxyphenoxy)ethyl)acetamide
Comparison: N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide is unique due to the presence of both ethoxyphenoxy and difluorobenzamide groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the difluorobenzamide group may enhance the compound’s stability and reactivity, making it more suitable for certain applications.
特性
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-2-22-12-6-8-13(9-7-12)23-11-10-20-17(21)16-14(18)4-3-5-15(16)19/h3-9H,2,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMQIXSIYTANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)


![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)


![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)
![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2710568.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
